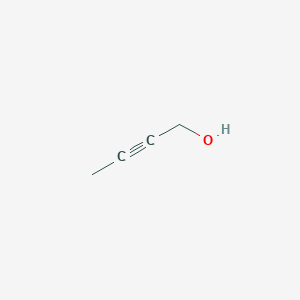

2-Butin-1-ol

Descripción general

Descripción

La tirosina quinasa 3 similar a FMS (FLT3) es una tirosina quinasa receptora que desempeña un papel crucial en la regulación de la hematopoyesis. Se expresa principalmente en células progenitoras hematopoyéticas y células dendríticas. Las mutaciones en el gen FLT3 se asocian comúnmente con la leucemia mieloide aguda (LMA), lo que la convierte en un objetivo importante para las intervenciones terapéuticas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Butyn-1-ol serves as a critical intermediate in the synthesis of several pharmaceuticals. Notable applications include:

- Antifungal Agents : It is utilized in the synthesis of terconazole, an antifungal drug effective against vaginal yeast infections.

- Antitumor Agents : The compound is involved in producing sorafenib, an oral multikinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma.

Case Study: Synthesis of Terconazole

In a study focused on the synthesis of terconazole, researchers highlighted the efficiency of using 2-butyn-1-ol as a precursor. The process demonstrated high yields and purity, confirming its viability in pharmaceutical manufacturing .

Agrochemical Applications

2-Butyn-1-ol is also significant in agrochemicals, functioning as a precursor for various herbicides and fungicides. Key applications include:

- Herbicides : It can be converted to 2-ethynylpyridine, which effectively controls weeds in rice fields.

- Fungicides : The compound can be transformed into 2-butynoic acid, used to protect crops from fungal diseases.

Data Table: Agrochemical Derivatives of 2-Butyn-1-OL

| Product Name | Application Type | Derived From |

|---|---|---|

| 2-Ethynylpyridine | Herbicide | 2-Butyn-1-ol |

| 2-Butynoic Acid | Fungicide | 2-Butyn-1-ol |

Flavors and Fragrances

Due to its characteristic odor resembling green apples, 2-butyn-1-ol is employed in the flavor and fragrance industry. It is used in:

- Perfumes : As a fragrance ingredient.

- Detergents : To enhance scent profiles.

Additionally, it can serve as a precursor for synthesizing other aroma chemicals like 2-butenoic acid.

Corrosion Inhibition

Recent studies have shown that 2-butyn-1-ol exhibits corrosion-inhibiting properties, particularly for iron in acidic solutions. This application is critical in industries where metal protection is essential.

Case Study: Corrosion Inhibition

Research indicated that acetylenic alcohols, including 2-butyn-1-ol, significantly reduced corrosion rates of iron under acidic conditions. The study provided insights into the adsorption mechanisms involved and established its potential as an effective corrosion inhibitor .

Mecanismo De Acción

Los inhibidores de FLT3 ejercen sus efectos uniéndose al bolsillo de unión al ATP del receptor FLT3, inhibiendo así su actividad quinasa. Esta inhibición evita que el receptor fosforile las moléculas de señalización descendentes, lo que a su vez interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular. Los principales objetivos moleculares de los inhibidores de FLT3 incluyen las vías STAT5, RAS, MEK y PI3K / AKT .

Análisis Bioquímico

Biochemical Properties

It has been used in the synthesis of homocoupling products . This suggests that 2-Butyn-1-ol may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the synthesis of homocoupling products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de inhibidores de FLT3 a menudo implica rutas sintéticas complejas. Por ejemplo, la síntesis de [18F]-fluoro-3'-desoxi-3'-L-fluorotimidina ([18F]FLT) implica la sustitución nucleofílica de una molécula precursora con el ion [18F] fluoruro bajo condiciones de reacción específicas . La reacción generalmente requiere un alto grado de pureza y un control preciso de los parámetros de reacción para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: La producción industrial de inhibidores de FLT3, como midostaurina y gilteritinib, implica procesos de síntesis química a gran escala. Estos procesos están optimizados para el rendimiento, la pureza y la rentabilidad. Los métodos de producción a menudo incluyen múltiples pasos de purificación y control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de FLT3 sufren varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Por ejemplo, la fluoración de alcoholes y alquenoles utilizando trifluoruro de dietilaminosulfuro (DAST) es una reacción común en la síntesis de inhibidores de FLT3 .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de FLT3 incluyen trifluoruro de dietilaminosulfuro (DAST), bis(trimetilsilil)amida de litio (LHMDS) y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente inhibidores de FLT3 altamente específicos diseñados para dirigirse a formas mutadas del receptor FLT3. Estos inhibidores se caracterizan por su capacidad de unirse al bolsillo de unión al ATP del receptor, inhibiendo así su actividad .

Comparación Con Compuestos Similares

Los inhibidores de FLT3 son únicos en su capacidad de dirigirse específicamente al receptor FLT3. Los compuestos similares incluyen otros inhibidores de la tirosina quinasa receptora, como sorafenib, lestaurtinib y sunitinib. Los inhibidores de FLT3 se distinguen por su alta especificidad para el receptor FLT3 y su eficacia en el tratamiento de la LMA con mutación FLT3 .

Lista de compuestos similares:- Sorafenib

- Lestaurtinib

- Sunitinib

- Tandutinib

- Quizartinib

- Midostaurin

- Gilteritinib

- Crenolanib

- Cabozantinib

Los inhibidores de FLT3 se destacan por su mecanismo de acción dirigido y su impacto significativo en el tratamiento de la leucemia mieloide aguda .

Actividad Biológica

2-Butyn-1-ol, a compound with the molecular formula and CAS number 764-01-2, is an alkyne alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activities of 2-butyn-1-ol, including its synthesis, pharmacological effects, and case studies that illustrate its applications.

Synthesis of 2-Butyn-1-OL

2-Butyn-1-ol can be synthesized through several methods, including:

- Hydrolysis of 2-Butyne : This method involves the addition of water to 2-butyne in the presence of acid or base catalysts.

- Reduction of 2-Butynal : The reduction of 2-butyne can be achieved using lithium aluminum hydride (LiAlH4), which selectively reduces the triple bond to form the corresponding alcohol.

The following table summarizes various synthesis methods along with their yields and conditions:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrolysis of 2-butyne | 85 | Acid/base catalysis |

| Reduction of 2-butyne | 90 | LiAlH4 in dry ether |

| Catalytic hydrogenation | 78 | Pd/BaSO4 under H2 atmosphere |

Antimicrobial Activity

Research has indicated that 2-butyn-1-ol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that 2-butyn-1-ol possesses cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation. The cytotoxicity is believed to result from its ability to induce apoptosis through oxidative stress mechanisms.

Case Studies

-

Study on Anticancer Properties : A recent study evaluated the effects of 2-butyn-1-ol on MCF-7 cells. Treatment with varying concentrations (0, 50, 100, and 200 µM) revealed that higher concentrations significantly reduced cell viability (p < 0.05). The study concluded that the compound could be a potential lead in developing new anticancer agents.

Concentration (µM) Cell Viability (%) 0 100 50 85 100 65 200 40 - Antibacterial Assay : Another investigation assessed the antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antibacterial properties.

The biological activity of 2-butyn-1-ol can be attributed to its ability to interact with cellular components:

- Membrane Disruption : The alkyne structure allows for insertion into lipid bilayers, disrupting membrane integrity.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Propiedades

IUPAC Name |

but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022115 | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-01-2 | |

| Record name | 2-Butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Butyn-1-ol?

A1: 2-Butyn-1-ol has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.

Q2: What spectroscopic techniques are used to characterize 2-Butyn-1-ol?

A2: Several spectroscopic techniques can be employed to characterize 2-Butyn-1-ol, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, ]

- Electron Spectroscopy for Chemical Analysis (ESCA): Also known as X-ray photoelectron spectroscopy (XPS), this technique provides information about the elemental composition and chemical states of the elements present in a material, including 2-Butyn-1-ol adsorbed on steel surfaces. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions to identify and quantify the compound. []

Q3: How does 2-Butyn-1-ol perform as a corrosion inhibitor for steel in acidic environments?

A3: Research suggests that 2-Butyn-1-ol acts as a mixed-type corrosion inhibitor for low carbon steel in hydrochloric acid (HCl) solutions. [, ] It adsorbs onto the steel surface, forming a protective layer that mitigates corrosion. [] This adsorption follows the Langmuir adsorption isotherm. [] The effectiveness of the inhibition depends on factors such as the concentration of 2-Butyn-1-ol, temperature, and the presence of other chemicals. [, ]

Q4: Does the position of the triple bond in acetylenic alcohols influence their corrosion inhibition efficiency?

A4: Yes, research indicates that the position of the triple bond affects the corrosion inhibition efficiency. Acetylenic alcohols with a terminal C≡C triple bond exhibit higher inhibition efficiency than those with an internal triple bond. []

Q5: Can 2-Butyn-1-ol participate in palladium-catalyzed reactions?

A5: Yes, 2-Butyn-1-ol can be used as a starting material in palladium-catalyzed reactions. For example, it reacts with phenols in the presence of a palladium catalyst to produce phenoxy-substituted cyclic carbonates. This reaction involves a unique carbon dioxide elimination-fixation process. []

Q6: What type of reactions can convert aryl fluorides to phenols using 2-Butyn-1-ol?

A6: Aryl fluorides can be rapidly converted into phenols using 2-Butyn-1-ol and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. [, ] This reaction proceeds through the formation of propargylic ethers, which subsequently isomerize to allenyl ethers. The allenyl ethers then undergo hydrolysis to yield the corresponding phenols. [, ]

Q7: How does the structure of acetylenic alcohols, like 2-Butyn-1-ol, affect their ability to inhibit nitrification in soil?

A7: Research has shown that the structure of acetylenic alcohols plays a crucial role in their nitrification inhibition potential. For instance:* Acetylene, propyne, and 1-Butyne effectively inhibit nitrification at low partial pressures. []* 2-Butyne demonstrates minimal to no effect on nitrification, even at higher partial pressures. []* Substituted acetylenes, including 2-ethynylpyridine, phenylacetylene, and 3-butyn-2-one, exhibit significant nitrification inhibition, comparable to commercial inhibitors like nitrapyrin and etridiazole. []

Q8: Does the length of the carbon chain in acetylenic alcohols affect their corrosion inhibition efficiency?

A8: Yes, the length of the carbon chain linked to the C≡C triple bond influences the inhibitive efficiency (η) of acetylenic alcohols. Studies show that η increases with an increase in the number of carbon chains attached to the triple bond. []

Q9: Does substituting the -CH3 group in 2-Butyn-1-ol with other groups affect its corrosion inhibition efficiency?

A9: Yes, modifications to the -CH3 group in 2-Butyn-1-ol can impact its corrosion inhibition efficiency. For example:

- Replacing the -CH3 group with a -CH2OH group to form 2-Butyn-1,4-diol doesn't necessarily improve the inhibition. []

- Substituting the -CH3 group with a benzene ring (-C6H5) to form 3-Phenyl-2-propyn-1-ol enhances the inhibitive efficiency. []

Q10: Can 2-Butyn-1-ol be used to synthesize dihydroxyacetone derivatives?

A10: Yes, 2-Butyn-1-ol serves as a valuable starting material in a two-step synthesis of dihydroxyacetone derivatives. This process involves an indium-mediated allenylation of aldehydes with 4-bromo-2-butyn-1-ols, followed by ozonolysis of the allenylic intermediate. []

Q11: What role does 2-Butyn-1-ol play in the synthesis of the Calabar alkaloid physostigmine?

A11: 2-Butyn-1-ol is a crucial starting material in the enantioselective total synthesis of the Calabar alkaloid (−)-physostigmine. [] This synthesis highlights the versatility of 2-Butyn-1-ol in constructing complex molecules. []

Q12: How is 2-Butyn-1-ol used in the synthesis of Verbutin?

A12: Verbutin, a synergist containing a buty-2-ynyl group, can be synthesized using 2-Butyn-1-ol. The synthesis involves reacting 2-Butyn-1-ol with α-methylveratryl alcohol, which is obtained by reducing 3,4-dimethoxyacetophenone. []

Q13: Is 2-Butyn-1-ol a significant indoor air pollutant?

A13: Studies have identified 2-Butyn-1-ol as a potential indoor air pollutant, particularly in workspaces with many computers. [] The emission of 2-Butyn-1-ol, along with other volatile organic compounds, increases with the number of operating computers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.